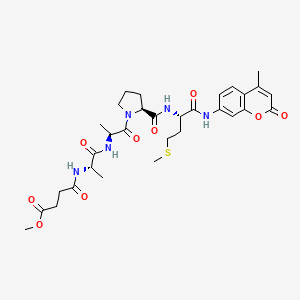
MeOSuc-Ala-Ala-Pro-Met-AMC
概要
説明
MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate of elastases and chymotrypsin-like serine peptidases . It is used in research and is not sold to patients .
Synthesis Analysis
The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .Molecular Structure Analysis
The molecular weight of this compound is 659.75 and its formula is C31H41N5O9S . The molecule contains a total of 89 bonds, including 48 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds .Chemical Reactions Analysis
The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .Physical And Chemical Properties Analysis
The molecular weight of this compound is 659.75 and its formula is C31H41N5O9S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用
Enzyme Substrate Specificity and Kinetics
MeOSuc-Ala-Ala-Pro-Met-AMC is utilized to study the substrate specificity and kinetics of enzymes such as human leukocyte elastase and cathepsin G. It helps in understanding how enzymes interact with substrates, providing insights into their role in diseases like emphysema. Nakajima et al. (1979) explored the kinetic constants for the hydrolysis of various substrates, including MeOSuc-Ala-Ala-Pro-Met-NA, by different proteases, highlighting its utility in mapping enzyme-substrate interactions (Nakajima, Powers, Ashe, & Zimmerman, 1979).
Alzheimer's Disease Research
Memapsin 2 (β-secretase), crucial in Alzheimer's disease pathology, has been studied using substrates like this compound to determine the enzyme's subsite specificity. This research aids in the development of specific inhibitors that could potentially treat or prevent Alzheimer's disease. Turner et al. (2001) described the residue preference for the subsites of memapsin 2, emphasizing the importance of substrate design in drug development (Turner, Koelsch, Hong, Castanheira, Ermolieff, Ghosh, & Tang, 2001).
Mechanotransduction Research
In the context of cellular mechanotransduction, which explores how cells convert mechanical stimuli into chemical signals, substrates similar to this compound can be instrumental. Wang, Tytell, and Ingber (2009) investigated the molecular mechanisms by which mechanical forces induce mechanochemical conversion in the nucleus, affecting gene activities (Wang, Tytell, & Ingber, 2009).
Proteomic and Metabolic Studies
In proteomic research, this compound and related compounds are used to understand protein interactions and enzymatic activity within complex biological systems. Zieske (2006) discussed the use of iTRAQ reagent technology for protein complex and profiling studies, highlighting the role of enzymatic substrates in these analyses (Zieske, 2006).
Cancer Research and Therapeutics
Research involving this compound can also extend to cancer studies, particularly in understanding the enzymatic processes that facilitate tumor invasion and metastasis. For instance, Lee, Dickson, and Lin (2000) demonstrated that matriptase, an epithelial-derived serine protease, can cleave various synthetic substrates, suggesting its role in cancer progression and the potential for targeted therapeutics (Lee, Dickson, & Lin, 2000).
作用機序
Target of Action
MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate primarily for elastases and chymotrypsin-like serine peptidases . Elastases are a group of enzymes that degrade elastin, a key component of the extracellular matrix in tissues. Chymotrypsin-like serine peptidases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it is hydrolyzed . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Result of Action
The hydrolysis of this compound by elastases and chymotrypsin-like serine peptidases results in the release of AMC, a fluorophore . This release can be detected due to the fluorescence of AMC, providing a measure of the activity of the enzymes.
将来の方向性
生化学分析
Biochemical Properties
MeOSuc-Ala-Ala-Pro-Met-AMC plays a crucial role in biochemical reactions as a substrate for specific proteases. It interacts with enzymes such as elastases and chymotrypsin-like serine peptidases. These interactions involve the cleavage of the peptide bond within this compound, resulting in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured to determine enzyme activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. The cleavage of this compound by elastases and chymotrypsin-like serine peptidases can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of these proteases can modulate inflammatory responses and tissue remodeling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of elastases and chymotrypsin-like serine peptidases, where it undergoes hydrolysis. This hydrolysis releases the fluorescent AMC molecule, which can be detected and quantified. The binding interactions and subsequent cleavage are essential for studying enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at recommended conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality in both in vitro and in vivo experiments, although degradation products may accumulate over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as elastases and chymotrypsin-like serine peptidases, which play roles in various physiological processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas where protease activity is being studied. Understanding the transport mechanisms is crucial for optimizing experimental conditions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with proteases. The localization of this compound is essential for studying its activity and function in different cellular contexts .
特性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



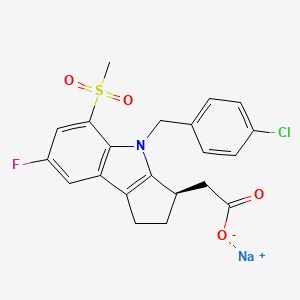
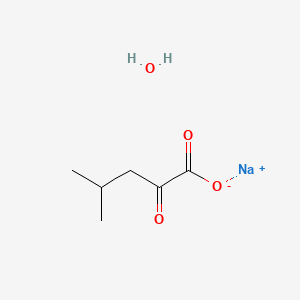
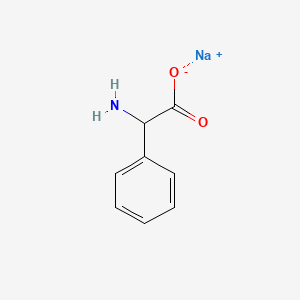
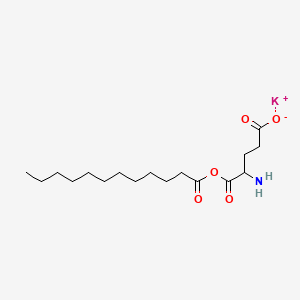
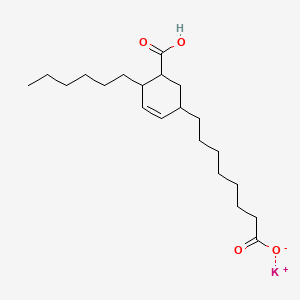
![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)
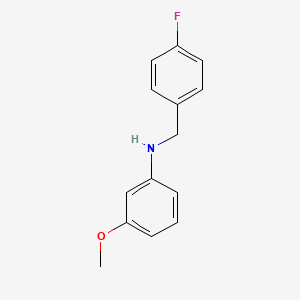
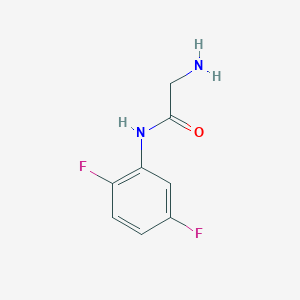
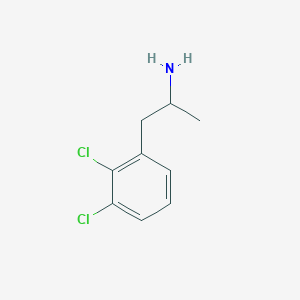
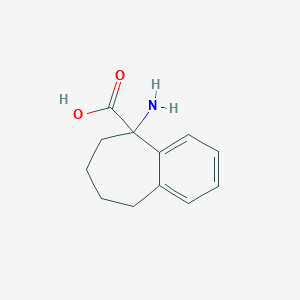
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
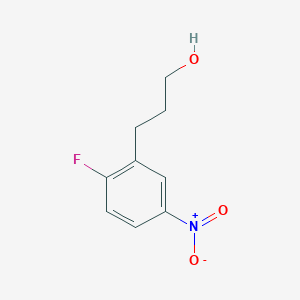
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)